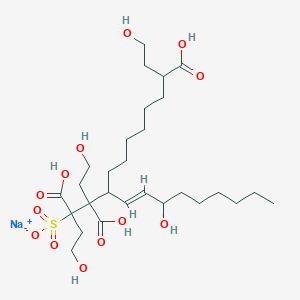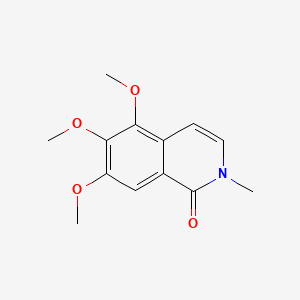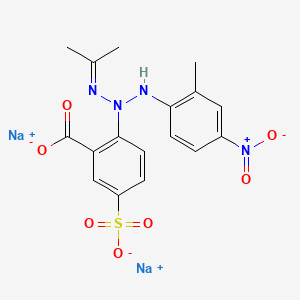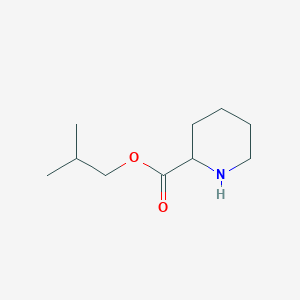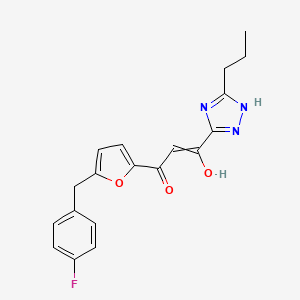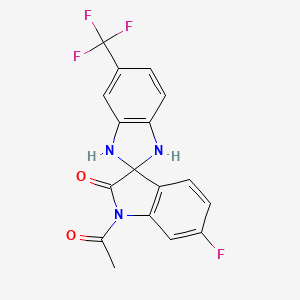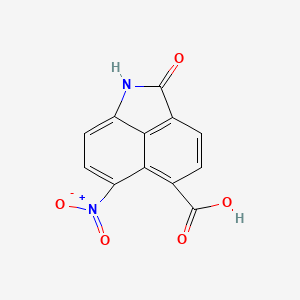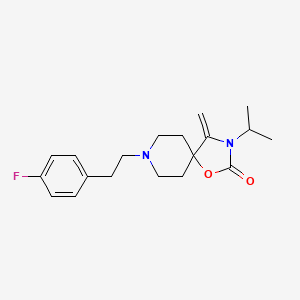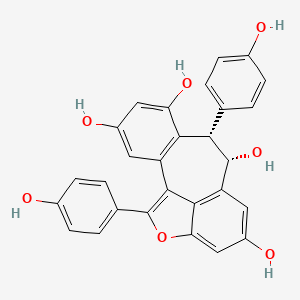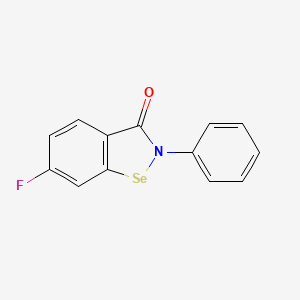
1,2-Benzisoselenazol-3(2H)-one, 6-fluoro-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzisoselenazol-3(2H)-one, 6-fluoro-2-phenyl- is a selenium-containing heterocyclic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 6-fluoro-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of ortho-aminophenyl selenides: This method involves the reaction of ortho-aminophenyl selenides with electrophilic reagents to form the desired heterocyclic structure.
Fluorination: Introduction of the fluorine atom at the 6-position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production methods for such compounds may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.
化学反応の分析
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 6-fluoro-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 6-fluoro-2-phenyl- involves interactions with molecular targets such as enzymes or receptors. The selenium atom may play a crucial role in these interactions, potentially leading to the modulation of biological pathways.
類似化合物との比較
Similar Compounds
1,2-Benzisoselenazol-3(2H)-one: Lacks the fluorine and phenyl substituents but shares the core structure.
6-Fluoro-1,2-benzisothiazol-3(2H)-one: Contains sulfur instead of selenium.
2-Phenyl-1,2-benzisothiazol-3(2H)-one: Similar structure but with sulfur and without the fluorine atom.
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 6-fluoro-2-phenyl- is unique due to the presence of both selenium and fluorine atoms, which may impart distinct chemical and biological properties compared to its sulfur analogs.
特性
CAS番号 |
81744-04-9 |
|---|---|
分子式 |
C13H8FNOSe |
分子量 |
292.18 g/mol |
IUPAC名 |
6-fluoro-2-phenyl-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C13H8FNOSe/c14-9-6-7-11-12(8-9)17-15(13(11)16)10-4-2-1-3-5-10/h1-8H |
InChIキー |
ANYIOLGWABIXMD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C([Se]2)C=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


